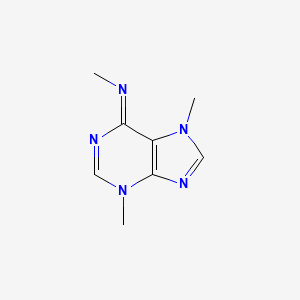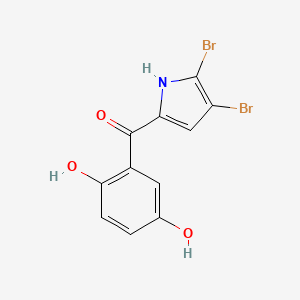
Gadolinium--oxomolybdenum (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gadolinium–oxomolybdenum (1/1) is a compound that combines gadolinium and molybdenum oxides. Gadolinium is a rare-earth element known for its magnetic properties, while molybdenum is a transition metal with significant applications in various industries. The combination of these two elements results in a compound with unique properties that are valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of gadolinium–oxomolybdenum (1/1) typically involves the reaction of gadolinium nitrate with ammonium molybdate under controlled conditions. The reaction is carried out in an aqueous solution, followed by precipitation and calcination to obtain the final product. The reaction conditions, such as temperature, pH, and concentration, play a crucial role in determining the purity and yield of the compound.
Industrial Production Methods
Industrial production of gadolinium–oxomolybdenum (1/1) involves large-scale synthesis using similar methods as in the laboratory but with optimized parameters for higher efficiency. Techniques such as sol-gel processing, hydrothermal synthesis, and solid-state reactions are commonly employed. These methods ensure the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Gadolinium–oxomolybdenum (1/1) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation states of molybdenum.
Reduction: Reduction reactions can convert molybdenum to lower oxidation states.
Substitution: Ligand substitution reactions can occur, where ligands in the compound are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas for reduction, and various ligands for substitution reactions. The conditions for these reactions vary depending on the desired outcome, with temperature, pressure, and solvent choice being critical factors.
Major Products Formed
The major products formed from these reactions include various oxides and hydroxides of gadolinium and molybdenum, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Gadolinium–oxomolybdenum (1/1) has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique properties.
Biology: Employed in bioimaging and as a contrast agent in magnetic resonance imaging (MRI) due to gadolinium’s magnetic properties.
Medicine: Investigated for its potential use in targeted drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as high-performance ceramics and electronic components.
Mechanism of Action
The mechanism of action of gadolinium–oxomolybdenum (1/1) involves its interaction with molecular targets and pathways in biological systems. Gadolinium’s magnetic properties allow it to enhance imaging techniques, while molybdenum’s catalytic properties enable it to participate in various biochemical reactions. The compound can bind to specific biomolecules, facilitating targeted delivery and imaging.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other gadolinium-based oxides and molybdenum-based oxides, such as gadolinium oxide (Gd2O3) and molybdenum trioxide (MoO3).
Uniqueness
Gadolinium–oxomolybdenum (1/1) is unique due to the combination of gadolinium’s magnetic properties and molybdenum’s catalytic properties. This combination results in a compound with enhanced functionality compared to individual oxides, making it valuable in various applications.
Properties
CAS No. |
50808-76-9 |
|---|---|
Molecular Formula |
GdMoO |
Molecular Weight |
269.2 g/mol |
IUPAC Name |
gadolinium;oxomolybdenum |
InChI |
InChI=1S/Gd.Mo.O |
InChI Key |
WKVMJTWQKHATFU-UHFFFAOYSA-N |
Canonical SMILES |
O=[Mo].[Gd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


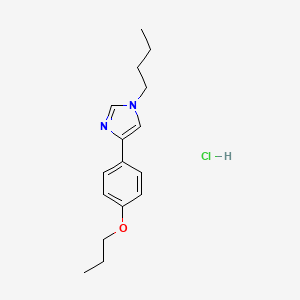
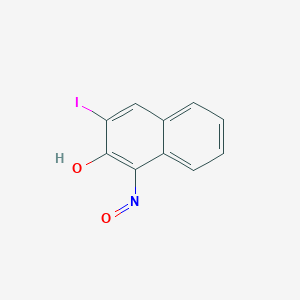
![N-{4-[3-(4-Methoxyphenyl)-3-oxoprop-1-en-1-yl]phenyl}acetamide](/img/structure/B14670820.png)
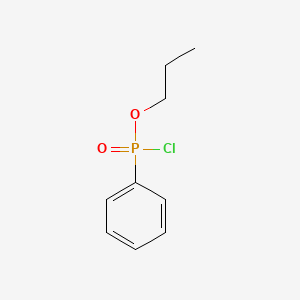

![1,1'-[Oxybis(methylene)]bis(2-methylbenzene)](/img/structure/B14670836.png)
![Trimethyl{[1-(oct-1-en-2-yl)cyclopropyl]oxy}silane](/img/structure/B14670844.png)



![Trimethyl[(3-phenylprop-1-en-1-yl)oxy]silane](/img/structure/B14670858.png)
